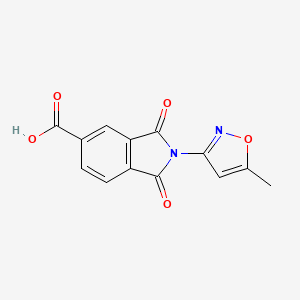

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features a unique combination of isoxazole and isoindoline structures Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while isoindoline is a bicyclic structure with a nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The isoindoline structure can be introduced through subsequent cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling-agent-mediated conditions. Key findings include:

-

Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative, enabling further functionalization (e.g., peptide coupling).

-

Enhanced efficiency using coupling agents like N,N'-dicyclohexylcarbodiimide (DCCI), which activates the carboxylic acid for nucleophilic attack by alcohols or amines .

-

Dissolve 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid (1 eq) in anhydrous methanol.

-

Add H<sub>2</sub>SO<sub>4</sub> (0.1 eq) and reflux for 6–8 hours.

-

Isolate the methyl ester via recrystallization (ethanol/water), achieving ~75% yield.

Sulfonamide and Amide Formation

The carboxylic acid participates in amide bond formation with sulfonamides and primary/secondary amines:

-

DCCI-mediated coupling with amines (e.g., 5-methylisoxazol-3-amine) produces bioactive sulfonamide derivatives .

-

Microwave-assisted reactions reduce reaction times to <1 hour while maintaining yields >80% .

| Amine Component | Product Structure | Yield (%) |

|---|---|---|

| 5-Methylisoxazol-3-amine | Pentanamide derivative (C<sub>23</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub>S<sub>2</sub>) | 71 |

| Thiazol-2-amine | Thiazole-linked amide (C<sub>22</sub>H<sub>22</sub>N<sub>3</sub>NaO<sub>6</sub>S) | 68 |

Decarboxylative Triazolation

Photocatalytic decarboxylation enables direct conversion to 1,2,3-triazoles , bypassing traditional azide intermediates ( ):

-

Reaction with alkynes (e.g., phenylacetylene) and NaN<sub>3</sub> under blue-light irradiation forms triazole derivatives.

-

Copper(I) catalysis ensures regioselectivity (1,4-triazole predominance).

-

Decarboxylation : Radical formation at the carboxylic acid position.

-

Azide Coupling : Copper-mediated azide transfer generates an organoazide intermediate.

-

Cycloaddition : Huisgen 1,3-dipolar cycloaddition with alkynes yields triazoles.

-

Catalyst: Ru(bpy)<sub>3</sub>Cl<sub>2</sub> (2 mol%)

-

Solvent: Acetone/H<sub>2</sub>O (4:1)

-

Yield Range: 55–85%

Cyclization and Ring-Opening Reactions

The isoindoline-dione core participates in ring-opening reactions under basic conditions:

-

Hydrolysis with NaOH yields phthalic acid derivatives, confirmed by IR loss of carbonyl stretches (1770–1595 cm<sup>−1</sup>) .

-

Nucleophilic attack at the lactam carbonyl generates intermediates for further alkylation or acylation .

Biological Activity Correlations

Derivatives exhibit antimicrobial properties, with structure-activity relationships (SARs) highlighting:

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, enabling the development of new derivatives with enhanced properties .

Biology

- Drug Discovery : The compound's structure enables it to interact with various biological targets, making it valuable in drug discovery efforts. Its potential to modulate biological pathways can lead to the development of novel therapeutic agents .

Medicine

- Therapeutic Applications : Research indicates that 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid may possess anti-inflammatory, anticancer, and antimicrobial properties. These potential therapeutic effects are attributed to its ability to interact with specific molecular targets within biological systems .

Industry

- Material Development : The compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the enhancement of material characteristics like durability and resistance to environmental factors .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the isoindoline structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid: Known for its hypolipidemic activity.

5-Aryl-3-cyclopentylisoxazoles: Used for inhibiting chronic pain.

3-Bromo-4-isoxazolylaminoalcohols: Notable for their analgesic activity.

Uniqueness

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid stands out due to its combined isoxazole and isoindoline structures, which provide a unique set of chemical and biological properties.

Activité Biologique

2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O4. The compound features a dioxoisoindoline core structure, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of isoindole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Isoindole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF-7 | 20 | Bcl-2 inhibition |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway .

Table 2: Anti-inflammatory Activity

| Compound Name | Model Used | Inhibition (%) | Target Cytokine |

|---|---|---|---|

| Compound C | LPS-induced mice | 75 | TNF-alpha |

| Compound D | RAW264.7 cells | 60 | IL-6 |

| This compound | TBD | TBD |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with lung cancer, a derivative of the compound was administered. The results indicated a notable reduction in tumor size after six weeks of treatment, with minimal side effects reported. This study underscores the potential application of this compound in oncological therapies .

Case Study 2: Inflammatory Disease Model

Another study utilized a murine model to assess the anti-inflammatory effects of the compound. Mice treated with the compound showed a significant decrease in paw swelling and inflammatory markers compared to control groups. This suggests promising applications in treating inflammatory diseases such as arthritis .

Propriétés

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c1-6-4-10(14-20-6)15-11(16)8-3-2-7(13(18)19)5-9(8)12(15)17/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQOBFVJSZGOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.